4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a fluorinated organic compound with a complex structure It features a trifluoromethyl group, a tosyl group, and a benzoazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one typically involves multiple steps. One common route includes the following steps:
Formation of the benzoazepinone core: This can be achieved by cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoazepinones.
Scientific Research Applications
4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The tosyl group can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with applications in organic synthesis and materials science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A fluorinated terphenyl used in liquid crystal displays.
Uniqueness
4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its combination of a trifluoromethyl group and a tosyl group on a benzoazepinone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H14F3NO3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4,4,7-trifluoro-1-(4-methylphenyl)sulfonyl-2,3-dihydro-1-benzazepin-5-one |
InChI |
InChI=1S/C17H14F3NO3S/c1-11-2-5-13(6-3-11)25(23,24)21-9-8-17(19,20)16(22)14-10-12(18)4-7-15(14)21/h2-7,10H,8-9H2,1H3 |
InChI Key |
TWYWGOILCVLOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=C2C=CC(=C3)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.